

pharmacological profile of 2-(Phenoxyethyl)morpholine derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

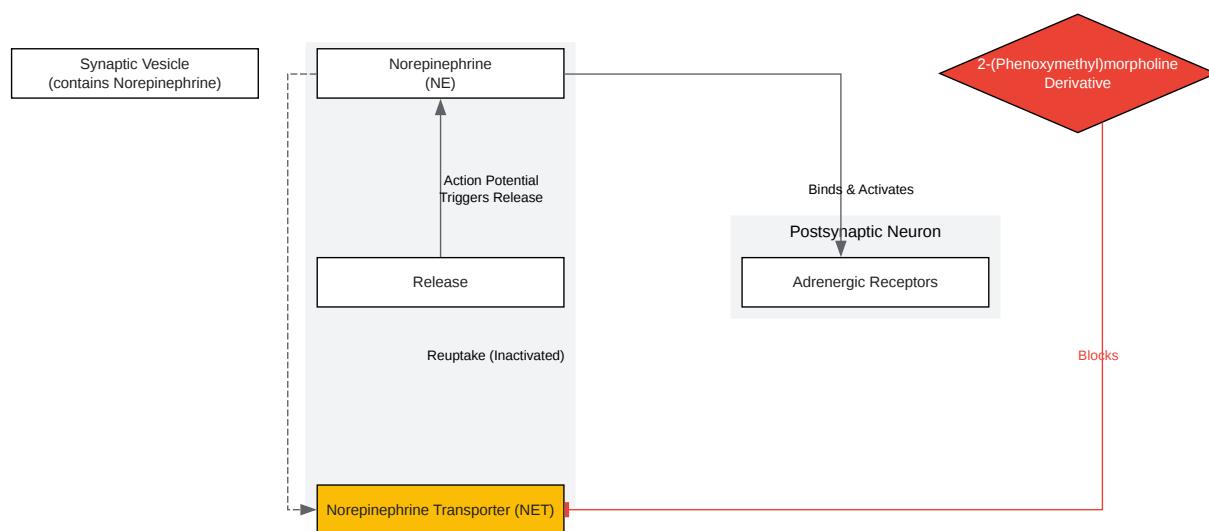
Compound Name: **2-(Phenoxyethyl)morpholine**

Cat. No.: **B066196**

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **2-(Phenoxyethyl)morpholine** Derivatives

Authored by: Gemini, Senior Application Scientist Introduction: The **2-(Phenoxyethyl)morpholine** Scaffold in Modern Neuroscience


The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of a wide array of therapeutic agents.^{[1][2][3]} Within this chemical class, derivatives of **2-(phenoxyethyl)morpholine** have emerged as a particularly significant group, primarily due to their potent and selective inhibitory activity on the norepinephrine transporter (NET).^{[4][5]}

The norepinephrine transporter is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.^{[6][7][8]} Inhibition of this transporter leads to an increased concentration and prolonged action of norepinephrine in the synapse. This mechanism is the foundation for the therapeutic efficacy of norepinephrine reuptake inhibitors (NRIs) in treating major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and other neurological conditions.^[7]

The archetypal member of this class is Reboxetine, a potent and selective NRI that has been instrumental in elucidating the role of norepinephrine in depression and other CNS disorders.^[9] ^[10]^[11]^[12]^[13] This guide provides an in-depth exploration of the pharmacological profile of **2-(phenoxyethyl)morpholine** derivatives, moving from foundational structure-activity relationships to detailed protocols for their in vitro and in vivo characterization, designed for researchers and drug development professionals in the field.

Core Pharmacology: Mechanism of Action at the Synapse

The primary mechanism of action for **2-(phenoxyethyl)morpholine** derivatives is the competitive inhibition of the norepinephrine transporter (NET). By binding to the transporter protein, these compounds block the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic neurotransmission.

[Click to download full resolution via product page](#)

Caption: Noradrenergic synapse showing NET inhibition by a **2-(phenoxyethyl)morpholine** derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of **2-(phenoxyethyl)morpholine** derivatives is exquisitely sensitive to structural modifications. Optimizing potency for NET and selectivity against the serotonin (SERT) and dopamine (DAT) transporters is achieved by careful manipulation of the core scaffold.[\[5\]](#)[\[14\]](#)

Key Determinants of Activity:

- Stereochemistry: The stereochemistry at the 2- and 3-positions of the morpholine ring is critical. For many derivatives, including Reboxetine, the (S,S)-enantiomer is significantly more potent as a NET inhibitor than the (R,R)-enantiomer.[\[7\]](#)[\[14\]](#)
- Phenoxy Ring Substitution: Modifications to the phenoxy ring directly influence binding affinity and selectivity. For instance, ethoxy substitution at the 2-position of the phenoxy ring, as seen in Reboxetine, is favorable for potent NET inhibition.
- Phenyl Ring Substitution: Substitution on the second phenyl ring (attached to the methyl group) also modulates activity. This position offers an avenue to fine-tune selectivity and pharmacokinetic properties.[\[14\]](#)
- Morpholine Nitrogen: The nitrogen atom is crucial for the compound's interaction with the transporter. Its basicity and steric environment can impact binding.

Structural Modification	Effect on NET Potency	Effect on Selectivity (vs. SERT/DAT)	Example / Rationale
Stereochemistry	(S,S) configuration generally more potent	Stereochemistry is a primary determinant of selectivity	The precise 3D arrangement is crucial for optimal fit within the NET binding pocket. ^[7]
Phenoxy Ring Substitution	2-ethoxy or 2-methyl substitution enhances potency	Can be modulated to reduce affinity for SERT/DAT	These groups may engage in favorable hydrophobic or steric interactions within the transporter. ^[7]
Phenyl Ring Substitution	Varies; can be optimized	A key site for tuning selectivity profiles	Allows for exploration of different binding sub-pockets to disfavor SERT/DAT interaction. ^[14]
Morpholine Ring N-substitution	Generally disfavored; secondary amine is optimal	N-alkylation can drastically alter the entire pharmacological profile	The protonated secondary amine is thought to form a key ionic interaction with an acidic residue (e.g., Asp75) in the transporter.

In Vitro Pharmacological Assessment

Characterizing the interaction of **2-(phenoxyethyl)morpholine** derivatives with monoamine transporters is a foundational step in defining their pharmacological profile. This is primarily achieved through receptor binding and functional uptake inhibition assays.

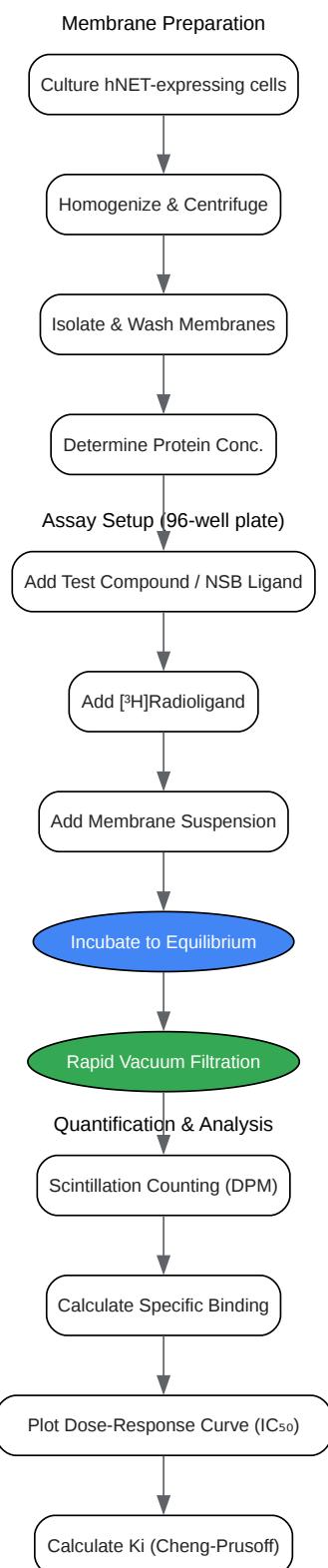
Radioligand Binding Assays: Quantifying Transporter Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (K_i) of a test compound for its molecular target.[\[15\]](#)[\[16\]](#) In a competitive binding assay, the derivative's ability to displace a known high-affinity radioligand from the transporter is measured.

Experimental Protocol: Competitive Radioligand Binding Assay for NET

This protocol describes a method to determine the binding affinity of a test compound for the human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293-hNET).

Causality and Rationale:


- **Choice of Radioligand:** $[^3\text{H}]$ Nisoxetine or $[^3\text{H}]$ Reboxetine are commonly used as they are selective, high-affinity ligands for NET, ensuring a robust and specific signal.
- **Non-Specific Binding:** Desipramine is used at a high concentration (e.g., 10 μM) to define non-specific binding. It saturates all NET sites, so any remaining radioligand binding is considered non-specific (to filters, lipids, etc.). This is critical for calculating the actual specific binding to the transporter.[\[17\]](#)
- **Incubation Conditions:** Time, temperature, and buffer composition are optimized to reach binding equilibrium without causing degradation of the receptors or ligands.[\[16\]](#)

Step-by-Step Methodology:

- **Membrane Preparation:**
 - Culture HEK293 cells stably expressing hNET to ~90% confluency.
 - Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at 1,000 $\times g$ for 10 minutes at 4°C to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at 40,000 $\times g$ for 20 minutes at 4°C to pellet the cell membranes.[\[17\]](#)

- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Assay Setup:
 - In a 96-well plate, set up triplicate wells for:
 - Total Binding: Membranes + Assay Buffer + [³H]Nisoxetine.
 - Non-Specific Binding (NSB): Membranes + 10 µM Desipramine + [³H]Nisoxetine.
 - Test Compound: Membranes + varying concentrations of the **2-(phenoxyethyl)morpholine** derivative + [³H]Nisoxetine.
 - Add 50 µL of assay buffer (for total binding) or appropriate ligand solution (NSB, test compound) to each well.
 - Add 50 µL of the radioligand (e.g., final concentration of 1 nM [³H]Nisoxetine).
 - Initiate the binding reaction by adding 150 µL of the membrane preparation (20-40 µg protein/well). The final volume is 250 µL.[\[17\]](#)
- Incubation & Filtration:
 - Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.
 - Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C pre-soaked in polyethylenimine to reduce non-specific binding).
 - Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification & Analysis:

- Dry the filter plate and add scintillation cocktail to each well.
- Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Calculate Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Uptake Inhibition

While binding assays measure affinity, functional assays confirm that this binding translates into inhibition of the transporter's activity. The most direct method is to measure the uptake of radiolabeled norepinephrine ($[^3\text{H}]$ NE) into cells or synaptosomes.[\[18\]](#)[\[19\]](#)

Experimental Protocol: $[^3\text{H}]$ Norepinephrine Uptake Inhibition Assay

This protocol uses a human neuroblastoma cell line, SK-N-BE(2)C, which endogenously expresses functional NET.[\[18\]](#)

Causality and Rationale:

- Cell Line Choice: SK-N-BE(2)C cells provide a physiologically relevant system with endogenous expression of NET, avoiding artifacts from overexpression systems.[\[18\]](#)
- Substrate Concentration: The concentration of $[^3\text{H}]$ NE is typically set near the transporter's K_m value to ensure sensitive detection of competitive inhibition. For SK-N-BE(2)C cells, a concentration around 400 nM is appropriate.[\[18\]](#)
- Terminating Uptake: Uptake is terminated rapidly by washing with ice-cold buffer. The low temperature instantly halts all enzymatic and transport processes, providing a precise snapshot of the uptake at a specific time point.

Step-by-Step Methodology:

- Cell Plating:
 - Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to confluence.
- Assay Procedure:
 - Wash the cells gently with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
 - Pre-incubate the cells for 15-20 minutes with varying concentrations of the **2-(phenoxy)methyl)morpholine** test compound or a reference inhibitor (e.g., Desipramine for 100% inhibition).

- Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]NE (e.g., 416 nM final concentration).[18]
- Allow the uptake to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

- Termination and Lysis:
 - Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
 - Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.
- Quantification and Analysis:
 - Transfer the lysate from each well to a scintillation vial.
 - Add scintillation cocktail and quantify the amount of [³H]NE taken up by the cells using a scintillation counter.
 - Data are expressed as a percentage of the uptake observed in the vehicle-treated control wells.
 - Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

Representative Compound	NET Ki (nM)	SERT Ki (nM)	DAT Ki (nM)	NET IC ₅₀ (nM) ([³ H]NE Uptake)
(S,S)-Reboxetine	3.6[7]	>1000[11][12]	>1000[11][12]	~5-10
Desipramine (Reference)	~4-10	~50-100	>1000	~5-15[18]
Derivative Example A	Value	Value	Value	Value
Derivative Example B	Value	Value	Value	Value

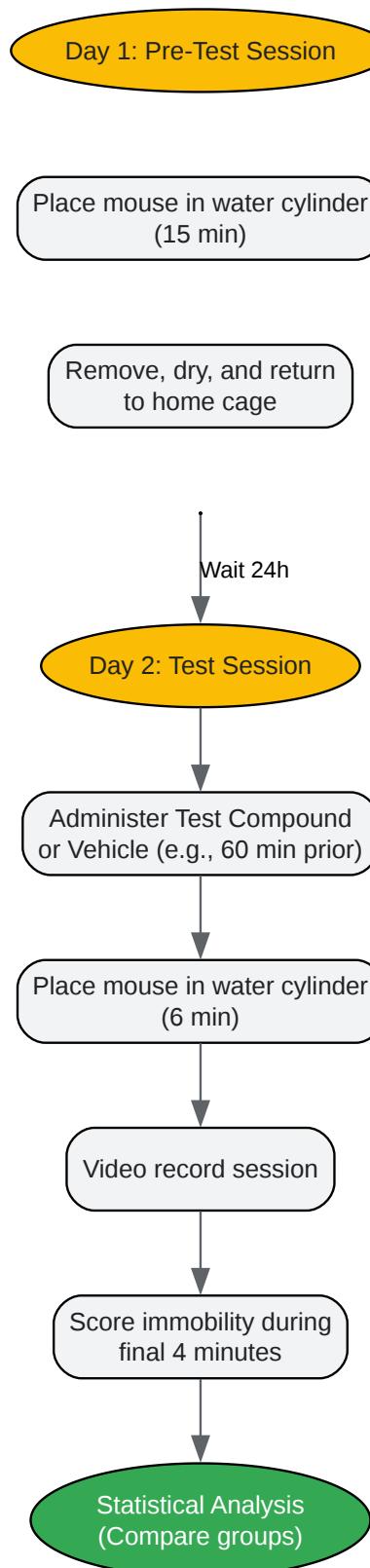
In Vivo Pharmacological Assessment

To confirm that in vitro activity translates into a therapeutic-like effect, **2-(phenoxyethyl)morpholine** derivatives must be evaluated in relevant animal models of behavior. For NET inhibitors, the primary focus is on models that are sensitive to antidepressant drugs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Behavioral Despair Models: FST and TST

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for identifying compounds with potential antidepressant activity.[\[20\]](#)[\[22\]](#)[\[24\]](#)[\[25\]](#) [\[26\]](#) These models are based on the principle that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reversed by treatment with antidepressant drugs.[\[20\]](#)[\[26\]](#)

Experimental Protocol: Forced Swim Test (FST) in Mice


Causality and Rationale:

- Pre-test Session: A brief initial exposure (pre-test) on day 1 habituates the animal to the procedure and induces a stable baseline of immobility on the test day. This increases the reliability and predictive validity of the test.
- Water Temperature and Depth: The water is deep enough to prevent the mouse from touching the bottom, and the temperature (23-25°C) is chosen to be mildly stressful without inducing hypothermia, which would confound the immobility measurement.[\[22\]](#)
- Scoring Immobility: Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water. A decrease in immobility time is the primary indicator of an antidepressant-like effect.[\[22\]](#)[\[24\]](#) It is crucial to distinguish this from general motor stimulation; therefore, locomotor activity should be assessed in a separate test.[\[9\]](#)

Step-by-Step Methodology:

- Apparatus: A transparent glass cylinder (e.g., 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

- Animal Subjects: Male mice (e.g., C57BL/6 or CD-1 strain), weighing 20-25g. House animals in groups but test them individually.
- Drug Administration: Administer the **2-(phenoxyethyl)morpholine** derivative or vehicle (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., intraperitoneally, orally) 30-60 minutes before the test session.
- Procedure (Two-Day Protocol):
 - Day 1 (Pre-test): Place each mouse individually into the cylinder for a 15-minute habituation swim. Remove, dry thoroughly with a towel, and return to its home cage.[20]
 - Day 2 (Test Session): 24 hours after the pre-test, place the mouse back into the cylinder for a 6-minute session. The session is typically video-recorded for later scoring.
- Scoring and Analysis:
 - A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test session.[26]
 - Calculate the mean immobility time for each treatment group.
 - Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the drug-treated groups to the vehicle control group.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

References

- Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI - NIH. [\[Link\]](#)
- Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed. [\[Link\]](#)
- Maj, J., Rogóź, Z., Skuza, G., & Sowińska, H. (1995). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. [\[Link\]](#)
- Ferris, C. D., Gould, M., Garcia, E. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC - NIH. [\[Link\]](#)
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [\[Link\]](#)
- Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews. [\[Link\]](#)
- Tail Suspension Test (screening of antidepressant drugs). (2022). YouTube. [\[Link\]](#)
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [\[Link\]](#)
- NET Transporter Assay. (n.d.). BiolVT. [\[Link\]](#)
- Micheli, F., Al-Damluji, S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [\[Link\]](#)
- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- Anxiety and Depression Tests in Rodents. (n.d.).
- Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)
- Wong, E. H., Sonders, M. S., Amara, S. G., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [\[Link\]](#)
- The Basics of Depression Testing in Rodents. (2017). Maze Engineers. [\[Link\]](#)
- 2-(phenoxyethyl)-and 2-(phenylthiomethyl)-morpholine derivatives for use as selective norepinephrine reuptake inhibitors. (n.d.).
- Wong, E. H., et al. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Hajos, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [\[Link\]](#)
- Rekka, E. A., et al. (2018).

- Yilmaz, I., & Senturk, M. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. PubMed Central. [\[Link\]](#)
- Grundemann, L., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. NIH. [\[Link\]](#)
- Process of making derivatives of substituted morpholines. (n.d.).
- Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. [\[Link\]](#)
- Reuptake inhibition activity at the hNET endogenously expressed in... (n.d.).
- Li, A., et al. (2023).
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [\[Link\]](#)
- Coe, J. W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. [\[Link\]](#)
- (2S,3S)-2-[α -(2-[11C]Methylphenoxy)phenylmethyl]morpholine. (2009). NCBI. [\[Link\]](#)
- Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. [\[Link\]](#)
- Trendelenburg, U. (1991). The TiPS lecture: functional aspects of the neuronal uptake of noradrenaline. PubMed. [\[Link\]](#)
- Pharmacological profile of morpholine and its derivatives Several... (n.d.).
- Zsilla, G., et al. (2004). Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors. Journal of Neuroscience. [\[Link\]](#)
- Yilmaz, V. T., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. [\[Link\]](#)
- (2R)-2-(Phenoxyethyl)morpholine. (n.d.). PubChem. [\[Link\]](#)
- Tang, Z., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [\[Link\]](#)
- Chemical synthesis of morpholine derivatives. (n.d.).
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
- Figure 2. Various approaches for synthesis of morpholine The various... (n.d.).
- Manetti, F., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PMC. [\[Link\]](#)
- The structure of the studied morpholine derivatives and their... (n.d.).
- Recognition Sites for Norepinephrine Uptake: Regulation by Neurotransmitter. (n.d.). Scilit. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7384941B2 - 2-(phenoxyethyl)-and 2-(phenylthiomethyl)-morpholine derivatives for use as selective norepinephrine reuptake inhibitors - Google Patents [patents.google.com]
- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. (2S,3S)-2-[α -(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The TiPS lecture: functional aspects of the neuronal uptake of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reboxetine: pharmacological and clinical profile [reboxetine.com]
- 11. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
- 23. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 24. researchgate.net [researchgate.net]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. maze.conductscience.com [maze.conductscience.com]
- To cite this document: BenchChem. [pharmacological profile of 2-(Phenoxyethyl)morpholine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066196#pharmacological-profile-of-2-phenoxyethyl-morpholine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com